1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18) |
InChI Key |
KRBWNDVYLPIBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a substituted cyclopentanone with a suitable amine and a nitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, where malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine are reacted together. The reaction is facilitated by the presence of alkylating agents and a base such as triethylamine .
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Key Differences :
- The target compound’s cyclopenta[d]pyrimidinyl group introduces aromaticity and a fused bicyclic system, enhancing steric bulk and electronic complexity compared to aliphatic substituents in analogs.
Physicochemical Properties
The bicyclic substituent significantly impacts properties compared to analogs:
*Estimated lower solubility due to aromatic bicyclic group.
Biological Activity
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a cyclopenta[d]pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 270.32 g/mol. The presence of both carboxylic acid and piperidine functionalities contributes to its diverse reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Cyclopenta[d]pyrimidine Ring : Cyclization reactions under acidic or basic conditions.
- Piperidine Substitution : Reaction with piperidine derivatives.
- Carboxylic Acid Introduction : Functionalization to introduce the carboxylic acid group.
Biological Mechanisms
Research indicates that this compound interacts with various biological targets, notably protein kinases and enzymes involved in cellular signaling pathways. Its mechanism of action may involve:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases which play critical roles in cancer cell proliferation and survival.
- Modulation of Receptor Activity : It may act as an antagonist at sigma receptors, which are implicated in pain modulation and neurological disorders.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. A notable study reported:
- Cell Line Tested : U87MG (human glioblastoma)
- IC50 Value : Approximately 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
Sigma Receptor Antagonism
The compound's role as a sigma receptor antagonist has implications for pain management and neurological conditions:
- Binding Affinity : High affinity for sigma receptors was observed in binding studies.
- Potential Applications : Development of analgesics targeting neuropathic pain.
Case Studies
-
Case Study on Antitumor Efficacy
- Study Design : In vivo studies using xenograft models in nude mice.
- Results : Significant reduction in tumor size compared to control groups when administered at doses of 10 mg/kg.
- : Promising candidate for further development in cancer therapy.
-
Sigma Receptor Interaction Study
- Study Design : In vitro assays measuring receptor binding and activity modulation.
- Results : Demonstrated effective inhibition of sigma receptor-mediated signaling pathways.
- : Potential for treating conditions like depression and chronic pain.
Q & A
Q. What synthetic routes are commonly employed to synthesize 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, such as coupling of cyclopenta[d]pyrimidine derivatives with piperidine-4-carboxylic acid precursors. For example, ester hydrolysis under basic conditions (e.g., NaOH in ethanol/water) is a critical step to generate the carboxylic acid moiety. Reaction conditions (temperature: 20–25°C; solvent: ethanol/water) must be tightly controlled to achieve high yields (>85%) and purity . Post-synthesis purification often involves acid precipitation and recrystallization.
Q. How can researchers confirm the structural integrity of the synthesized compound?
Characterization relies on spectroscopic and analytical methods:
- NMR spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., δ 1.52 ppm for piperidine CH groups) .
- IR spectroscopy : Peaks at ~1730 cm (carboxylic acid C=O) and ~1687 cm (pyrimidine C=N) confirm functional groups .
- Elemental analysis : Matches calculated and observed %C, %H, and %N (e.g., C: 49.99% observed vs. 50.04% calculated) .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screening includes:
- Enzyme inhibition assays : Measure IC values against targets like neuraminidase or carbonic anhydrase using fluorogenic substrates .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors (e.g., K in µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step?
Systematic variation of parameters is key:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency.
- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may increase side products. Use design of experiments (DoE) to identify optimal conditions .
Q. How should researchers resolve contradictions in reported binding affinities for this compound?
Discrepancies may arise from assay conditions (pH, ionic strength) or target conformational states. Solutions include:
Q. What computational strategies are effective in elucidating the compound’s mechanism of action?
Advanced methods include:
- Molecular docking : Predict binding poses in enzyme active sites (e.g., AutoDock Vina) .
- QSAR modeling : Relate structural modifications (e.g., substituents on the pyrimidine ring) to activity trends using descriptors like logP and polar surface area .
Q. How can stability issues in aqueous solutions be mitigated during pharmacological studies?
- pH adjustment : Maintain pH 6–8 to prevent carboxylic acid deprotonation and aggregation.
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Excipient screening : Use cyclodextrins or surfactants to enhance solubility and reduce hydrolysis .
Q. What strategies are used to explore structure-activity relationships (SAR) for derivatives of this compound?
- Core modifications : Introduce substituents (e.g., methyl, trifluoromethyl) on the pyrimidine or piperidine rings.
- Bioisosteric replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to improve bioavailability.
- In vitro ADMET profiling : Assess metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
